
4-(Isocyanatomethyl)cyclohex-1-ene
Overview
Description
“4-(Isocyanatomethyl)cyclohex-1-ene” is a chemical compound with the CAS Number: 74572-48-8 . It has a molecular weight of 137.18 and its IUPAC name is 4-(isocyanatomethyl)-1-cyclohexene . The compound is stored at a temperature of -10 degrees .
Molecular Structure Analysis
The InChI code for “4-(Isocyanatomethyl)cyclohex-1-ene” is 1S/C8H11NO/c10-7-9-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2 . The compound contains a total of 21 bonds, including 10 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 six-membered ring, and 1 aliphatic isocyanate .Physical And Chemical Properties Analysis
“4-(Isocyanatomethyl)cyclohex-1-ene” is a liquid at room temperature . It is stored at a temperature of -10 degrees .Scientific Research Applications
Photocycloaddition Reactions
4-(Isocyanatomethyl)cyclohex-1-ene and similar compounds have been studied for their photocycloaddition reactions. For example, Cruciani, Rathjen, and Margaretha (1990) explored photocycloaddition of cyclohex-2-enones to tetramethoxyethylene, leading to the formation of 1-oxa-spiro[3.5]non-5-enes in very good yields (Cruciani, Rathjen, & Margaretha, 1990).
Michael Addition Reactions
The Michael addition of cyanide to cyclohex-1-enyliodonium salts, which produces isomeric cyanocyclohexenes, was studied by FujitaMorifumi, Hyeok, and OkuyamaTadashi (2003) (FujitaMorifumi, Hyeok, & OkuyamaTadashi, 2003).
Optical Resolution and Enantioselectivity
The optical resolution of various cyclohexene derivatives through complexation with optically active compounds has been a topic of research. Toda, Miyamoto, and Ohta (1994) achieved optical resolution of certain cyclohexene derivatives using tartaric acid-derived compounds (Toda, Miyamoto, & Ohta, 1994).
Catalyst Effects in Addition Reactions
The impact of different catalysts on the stereoselectivity of addition reactions involving cyclohexenes has been explored. Hájek, Kotora, Adámek, Davis, Fischer, and Joshu (1996) studied this in the context of tetrachloromethane and 1,3-cyclohexadiene (Hájek et al., 1996).
Synthesis of Polyhydroxyurethanes
Benyahya, Desroches, Auvergne, Carlotti, Caillol, and Boutevin (2011) developed a new synthesis method for polyhydroxyurethanes using derivatives of cyclohexenes (Benyahya et al., 2011).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H226, H302, H312, H315, H318, H332, H334, H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical, ventilating, and lighting equipment; and not breathing mist or vapors .
properties
IUPAC Name |
4-(isocyanatomethyl)cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-9-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXECUWXYZZZJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



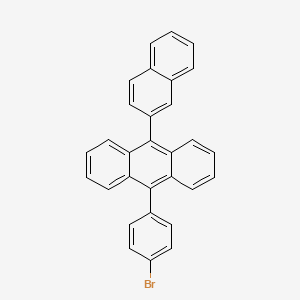
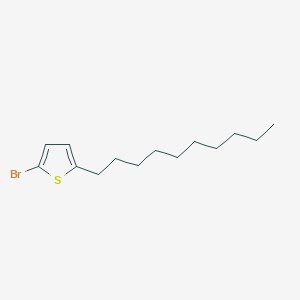
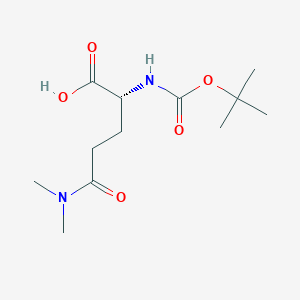

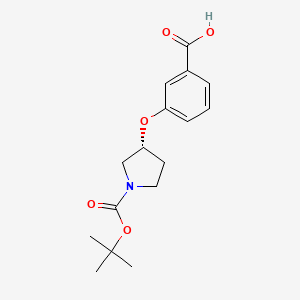
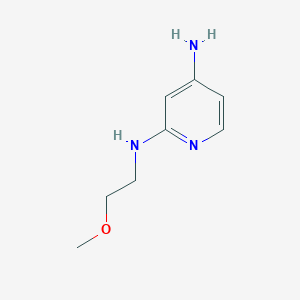
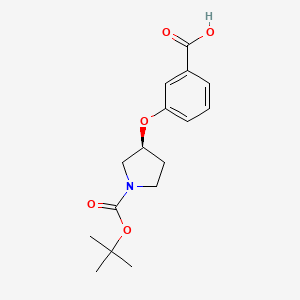
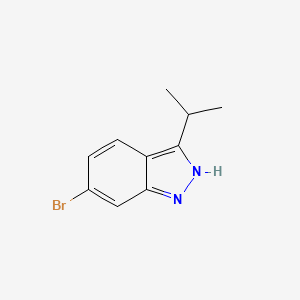
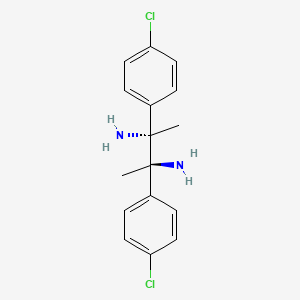
![6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1373921.png)

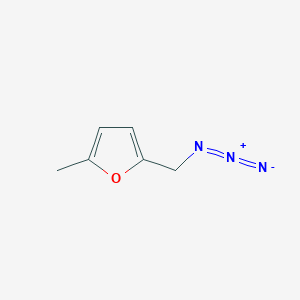
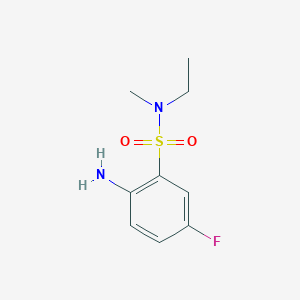
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)